4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-9-12(11-4-7-15-8-16-11)18-13(17-9)10-2-5-14-6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYQTBQGJVTGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-(pyridin-4-yl)-1,3-thiazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is in the development of cyclin-dependent kinase (CDK) inhibitors . Research has demonstrated that derivatives of this compound can effectively induce apoptosis in cancer cells by inhibiting CDK9, a key regulator of transcriptional elongation in cancer cells. In a study involving differential scanning fluorimetry (DSF), various analogues were tested for their ability to stabilize the CDK9/cyclin T complex, which is crucial for its activity. Results indicated a strong correlation between inhibitor binding and thermal stability, suggesting that these compounds could be optimized for clinical use as CDK9 inhibitors .
Antimalarial Activity
Recent research has identified the compound's potential in combating malaria through the inhibition of essential plasmodial kinases, specifically PfGSK3 and PfPK6 . These kinases are considered novel drug targets due to rising resistance to traditional antimalarial therapies. In vitro studies using a proprietary KinaseSeeker assay showed that certain derivatives exhibited significant inhibitory activity against these kinases, with IC50 values indicating potent action at low concentrations .
Mechanistic Insights
The mechanism of action for this compound involves targeting specific enzyme pathways critical for cellular processes. For example, it has been shown to interact with various kinases involved in cell signaling and metabolism. The structure-activity relationship (SAR) studies have highlighted how modifications to the pyrimidine scaffold can enhance binding affinity and selectivity towards specific targets .
Structural and Functional Characterization
Mechanism of Action
The mechanism of action of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Comparative Insights
Substituent Effects on Kinase Selectivity
- The target compound lacks electron-withdrawing groups (e.g., carbonitrile) present in analogs like compound 3 () and the CDK2 inhibitor (). These groups enhance binding affinity but may reduce solubility. For example, the CDK2 inhibitor’s morpholine carbonyl group stabilizes interactions with the kinase ATP-binding pocket .
Molecular Properties and Drug-Likeness
- The target compound (269.33 g/mol) has a lower molecular weight than the CDK2 inhibitor (435.50 g/mol), suggesting better bioavailability. However, the absence of solubilizing groups (e.g., morpholine) may limit its pharmacokinetic profile .
Biological Activity
The compound 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is a derivative of pyrimidine that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
- Molecular Formula : C10H10N2OS
- Molecular Weight : 206.26 g/mol
- CAS Number : 886851-57-6
- InChI Key : WSBUFMYJALKFHJ-UHFFFAOYSA-N
Anticancer Activity
Research indicates that compounds with a pyrimidine core exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines:
The presence of the 4-pyridyl group enhances the anticancer efficacy, particularly when compared to other structural analogs.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | High action | |
| S. aureus | Bacteriostatic effects | |
| A. flavus | Significant antifungal activity |
Notably, compounds with similar structures have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit COX-2 activity, an important target in the treatment of inflammation:
| Compound | IC50 (µmol) | Standard (Celecoxib) |
|---|---|---|
| This compound | 0.04 ± 0.02 | 0.04 ± 0.01 |
This suggests that the compound may serve as a potential alternative to traditional anti-inflammatory medications.
Antiviral Activity
Emerging studies have indicated that pyrimidine derivatives can act as effective antiviral agents:
These findings highlight the potential of this compound in developing antiviral therapies.
Case Studies
A recent study evaluated various derivatives of pyrimidine and thiazole in treating malaria by targeting specific plasmodial kinases:
- Study on PfGSK3 and PfPK6 Inhibition :
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Variations in substituents on the pyrimidine and thiazole rings lead to differences in potency across various biological assays:
Q & A
What are the optimal synthetic routes for 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Heterocycle Formation: Start with pyridine and thiazole precursors. For example, 2-methylthio-4-methylpyrimidine derivatives can undergo nucleophilic substitution with formaldehyde under basic conditions (e.g., NaOH) to introduce hydroxymethyl groups .
Coupling Reactions: Utilize Suzuki-Miyaura cross-coupling to attach the pyridinyl moiety to the thiazole ring, employing palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥95% purity, verified by HPLC .
How can researchers confirm the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–N bond lengths in pyrimidine-thiazole systems) .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR for characteristic peaks (e.g., pyridine protons at δ 8.5–8.7 ppm; thiazole methyl groups at δ 2.4–2.6 ppm) .
- HPLC: Validate purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
How to design experiments for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the pyrimidine 4-position to assess electronic effects on bioactivity .
- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, focusing on π-π stacking between pyridine and aromatic receptor residues .
- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) to quantify substituent impact .
How to resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
- Assay Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO ≤0.1%) .
- Orthogonal Techniques: Confirm target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Stereochemical Analysis: Verify enantiopurity via chiral HPLC if racemization is suspected during synthesis .
What computational methods predict reactivity in catalytic applications?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks on the thiazole ring .
- Reaction Path Searching: Use artificial force-induced reaction (AFIR) methods to identify low-energy pathways for ring functionalization .
- Solvent Effects: Simulate solvation models (e.g., PCM) to optimize reaction conditions for polar aprotic solvents like DMF .
What functionalization strategies are effective for the pyrimidine ring?
Level: Basic
Methodological Answer:
- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to amine for further derivatization .
- Cross-Coupling: Buchwald-Hartwig amination to introduce aryl/alkyl amines using Pd catalysts (e.g., Pd₂(dba)₃) and Xantphos ligands .
How to optimize reaction conditions to minimize by-products?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity (e.g., toluene vs. THF) to identify optimal parameters via response surface methodology .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction time dynamically .
What analytical techniques confirm molecular interactions in biological systems?
Level: Basic
Methodological Answer:
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- SPR/ITC: Quantify binding affinity (KD) and stoichiometry in real-time under physiological conditions .
How do heterocyclic components influence electronic properties?
Level: Advanced
Methodological Answer:
- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Pyridinyl-thiazole systems often exhibit HOMO localization on the thiazole ring, enhancing electrophilic reactivity .
- Comparative Studies: Synthesize analogs (e.g., replacing pyridine with benzene) and measure redox potentials via cyclic voltammetry .
What methodologies elucidate mechanistic pathways in catalytic applications?
Level: Advanced
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. bond formation) .
- In Situ Spectroscopy: Monitor reactions via UV-vis or NMR to detect transient intermediates (e.g., metal-ligand complexes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
